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molecular formula C13H15BrN4O B1396828 3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine CAS No. 1228014-21-8

3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine

Cat. No. B1396828
M. Wt: 323.19 g/mol
InChI Key: YQBWUEBSDRAFNZ-UHFFFAOYSA-N
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Patent
US09193692B2

Procedure details

To a suspension of 3-bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine (96.0 g, 0.4 mol) in tetrahydrofuran (780 mL) was added 3,4-dihydro-2H-pyran (72.5 mL, 0.8 mol) and methanesulfonic acid (3.2 mL). The mixture was heated to 65° C. and the resulting yellow solution was allowed to stir at 65° C. for 6 h. The mixture was cooled to ambient temperature, quenched with triethylamine (23 mL), concentrated under reduced pressure and further dried in a high vacuum for 1 h. The resulting oil was dissolved in acetonitrile (250 mL) and the solution was added into water (750 mL) while stirring vigorously. More acetonitrile (80 mL) was added and the mixture was allowed to stir for 1 h. The resulting solids were filtered, washed with 1:4 acetonitrile/water (800 mL) and dried in a vacuum oven for 48 h to afford the product (110 g, 85% yield) as a white solid. The product was further purified by silica gel plug purification (1:1 hexanes/ethyl acetate) to give 88 g of the pure product as a white solid and 16.2 g of less pure product. MS (ESI) m/z 239.1 [M]+, 241.1 [M+2]+.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
72.5 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:13])=[N:4][C:5]([C:8]2[N:12]=[CH:11][NH:10][N:9]=2)=[CH:6][CH:7]=1.[O:14]1[CH:19]=[CH:18][CH2:17][CH2:16][CH2:15]1.CS(O)(=O)=O>O1CCCC1>[Br:1][C:2]1[C:3]([CH3:13])=[N:4][C:5]([C:8]2[N:12]=[CH:11][N:10]([CH:15]3[CH2:16][CH2:17][CH2:18][CH2:19][O:14]3)[N:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C1=NNC=N1)C
Name
Quantity
780 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
72.5 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
3.2 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stir at 65° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched with triethylamine (23 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
further dried in a high vacuum for 1 h
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in acetonitrile (250 mL)
ADDITION
Type
ADDITION
Details
the solution was added into water (750 mL)
STIRRING
Type
STIRRING
Details
while stirring vigorously
ADDITION
Type
ADDITION
Details
More acetonitrile (80 mL) was added
STIRRING
Type
STIRRING
Details
to stir for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered
WASH
Type
WASH
Details
washed with 1:4 acetonitrile/water (800 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)C1=NN(C=N1)C1OCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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